REACTION_CXSMILES
|
[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH:15]=[C:16](Cl)[CH3:17])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].C(#N)C.C1(C)C=CC=CC=1>O>[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([C:15]#[C:16][CH3:17])[N:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C=C(C)Cl
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
followed by liquid separation
|
Type
|
WASH
|
Details
|
The toluene layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
The toluene layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C#CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |